N,N-Didodecyl-L-alpha-asparagine
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Overview
Description
N,N-Didodecyl-L-alpha-asparagine: is a synthetic derivative of the naturally occurring amino acid, asparagine. It is characterized by the presence of two dodecyl (C12) chains attached to the nitrogen atoms of the asparagine molecule. This modification imparts unique physicochemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with dodecylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N,N-Didodecyl-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The dodecyl chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkyl halides or functionalized reagents can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chains can yield dodecanoic acid, while reduction of the amide bond can produce dodecylamine .
Scientific Research Applications
Chemistry: N,N-Didodecyl-L-alpha-asparagine is used as a surfactant in various chemical reactions and processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties help in solubilizing and stabilizing membrane-bound proteins for structural and functional studies .
Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs to specific targets in the body .
Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in creating stable emulsions and improving the texture and performance of these products .
Mechanism of Action
The mechanism of action of N,N-Didodecyl-L-alpha-asparagine is primarily related to its surfactant properties. The dodecyl chains interact with hydrophobic regions of molecules, while the asparagine moiety interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and solubilize hydrophobic compounds .
Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins and lipids, affecting their structure and function. It can also influence cellular signaling pathways by modulating the activity of membrane-bound receptors and enzymes .
Comparison with Similar Compounds
N,N-Didodecyl-L-alpha-glutamine: Similar structure but with a glutamine backbone.
N,N-Didodecyl-L-alpha-aspartic acid: Similar structure but with an aspartic acid backbone.
Uniqueness: N,N-Didodecyl-L-alpha-asparagine is unique due to its specific combination of dodecyl chains and asparagine backbone. This combination imparts distinct physicochemical properties, such as enhanced solubility and surfactant activity, making it particularly useful in various applications .
Properties
CAS No. |
189250-86-0 |
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Molecular Formula |
C28H56N2O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1 |
InChI Key |
VGWVRUAQOVTJBK-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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